An In-Depth Technical Guide to the Chemical Properties of 2-(Tetrahydro-2H-pyran-4-yl)benzoic Acid
An In-Depth Technical Guide to the Chemical Properties of 2-(Tetrahydro-2H-pyran-4-yl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 2-(Tetrahydro-2H-pyran-4-yl)benzoic acid, a heterocyclic carboxylic acid of interest in medicinal chemistry and drug discovery. The document details its chemical structure, physicochemical properties, and predicted spectral information. It also explores its synthesis, potential applications, and reactivity profile, offering valuable insights for researchers engaged in the design and development of novel therapeutics.
Introduction
2-(Tetrahydro-2H-pyran-4-yl)benzoic acid (CAS No. 1551302-35-2) is a substituted benzoic acid derivative featuring a saturated tetrahydropyran ring directly attached to the phenyl group at the ortho position relative to the carboxylic acid. This structural motif is of significant interest in medicinal chemistry as the tetrahydropyran (THP) moiety can serve as a valuable scaffold or substituent to modulate the physicochemical and pharmacokinetic properties of a lead compound. The non-planar, saturated nature of the THP ring can enhance solubility, improve metabolic stability, and provide three-dimensional diversity, which is often advantageous for target binding. This guide aims to consolidate the available technical information on this compound to facilitate its application in research and development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 2-(Tetrahydro-2H-pyran-4-yl)benzoic acid is presented in the table below. It is important to note that while some data is available from commercial suppliers, comprehensive experimental data for properties such as melting point, boiling point, and pKa are not widely published in peer-reviewed literature at this time.
| Property | Value | Source(s) |
| CAS Number | 1551302-35-2 | [1] |
| Molecular Formula | C₁₂H₁₄O₃ | |
| Molecular Weight | 206.24 g/mol | [1] |
| Physical Form | Solid | |
| Purity | Typically ≥95% | |
| Storage | Sealed in a dry place at room temperature | |
| Predicted XlogP | 2.5 | [2] |
Diagram 1: Chemical Structure of 2-(Tetrahydro-2H-pyran-4-yl)benzoic acid
A 2D representation of the molecular structure.
Spectral Properties (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the protons of the tetrahydropyran ring, and the carboxylic acid proton. The aromatic region would likely display a complex multiplet pattern due to the ortho substitution. The protons on the tetrahydropyran ring would appear in the aliphatic region, with their chemical shifts and coupling patterns influenced by their diastereotopic environments. The carboxylic acid proton would be a broad singlet, typically in the downfield region of the spectrum.
¹³C NMR Spectroscopy
The carbon NMR spectrum would show signals for the seven unique carbon atoms in the benzoic acid moiety and the five in the tetrahydropyran ring. The carbonyl carbon of the carboxylic acid would be the most downfield signal. The aromatic carbons would appear in their characteristic region, with their chemical shifts influenced by the substituents. The aliphatic carbons of the tetrahydropyran ring would be observed in the upfield region.
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by a broad O-H stretching vibration for the carboxylic acid, typically in the range of 3300-2500 cm⁻¹. A strong C=O stretching vibration for the carbonyl group would be expected around 1700 cm⁻¹. C-O stretching vibrations for the ether linkage in the tetrahydropyran ring and the carboxylic acid would also be present, likely in the 1300-1000 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would also be observed.
Mass Spectrometry
The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (206.24 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the tetrahydropyran ring. Predicted collision cross-section values for various adducts have been calculated and are available in public databases.[2]
Synthesis and Reactivity
Synthesis
While specific, detailed, and peer-reviewed synthesis protocols for 2-(Tetrahydro-2H-pyran-4-yl)benzoic acid are not widely published, analogous structures are commonly synthesized through cross-coupling reactions. A plausible synthetic route could involve a Suzuki or a similar palladium-catalyzed cross-coupling reaction between a boronic acid or ester derivative of tetrahydropyran and a suitably protected 2-halobenzoic acid derivative.
Diagram 2: Plausible Retrosynthetic Analysis
A potential retrosynthetic approach for the target molecule.
Reactivity
The reactivity of 2-(Tetrahydro-2H-pyran-4-yl)benzoic acid is primarily dictated by the carboxylic acid functionality. It can undergo typical reactions of carboxylic acids, such as:
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Esterification: Reaction with alcohols in the presence of an acid catalyst to form the corresponding esters.
-
Amide formation: Conversion to the acid chloride followed by reaction with an amine, or direct coupling with an amine using a suitable coupling agent.
-
Reduction: Reduction of the carboxylic acid to the corresponding primary alcohol using a strong reducing agent like lithium aluminum hydride.
The tetrahydropyran ring is generally stable under many reaction conditions. The aromatic ring can undergo electrophilic aromatic substitution, with the substitution pattern being influenced by the directing effects of the carboxylic acid and the alkyl substituent.
Applications in Drug Discovery and Medicinal Chemistry
The tetrahydropyran motif is a "privileged scaffold" in medicinal chemistry, and its incorporation into drug candidates is a common strategy to improve pharmacokinetic properties. While specific applications of 2-(Tetrahydro-2H-pyran-4-yl)benzoic acid are not extensively documented in publicly available literature, its structural features suggest potential utility as a building block in the synthesis of a variety of biologically active molecules.
The introduction of the THP ring can:
-
Enhance Solubility: The polar ether oxygen can improve aqueous solubility compared to a more lipophilic carbocyclic analogue.
-
Improve Metabolic Stability: The saturated ring is generally less prone to metabolic oxidation than aromatic or unsaturated systems.
-
Provide a 3D Vector for Target Interaction: The non-planar structure can allow for more specific and higher-affinity interactions with biological targets.
Derivatives of tetrahydropyran-substituted benzoic acids have been explored in various therapeutic areas, including as antifungal agents and in the development of treatments for neurodegenerative diseases.[3][4]
Safety and Handling
Detailed safety information for 2-(Tetrahydro-2H-pyran-4-yl)benzoic acid is not widely available. As with any chemical, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area, such as a fume hood. For a related compound, tetrahydro-2H-pyran-4-carboxylic acid, it is noted to cause skin irritation.
Conclusion
2-(Tetrahydro-2H-pyran-4-yl)benzoic acid is a chemical entity with significant potential as a building block in drug discovery and medicinal chemistry. Its key features include a stable, saturated heterocyclic ring coupled with a reactive carboxylic acid functionality. While a comprehensive experimental dataset for its physicochemical and spectral properties is currently lacking in the public domain, this guide provides a foundational understanding based on available data and structural analogy. Further research into the synthesis, reactivity, and biological applications of this compound is warranted to fully explore its potential in the development of novel therapeutics.
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